Cas no 3600-95-1 (2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl-)

2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl- structure
3600-95-1 structure
Nome del prodotto:2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl-
Numero CAS:3600-95-1
MF:C15H20O3
MW:248.317504882813
CID:305301
PubChem ID:92964

2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl-
    • 2,5-Cyclohexadiene-1,4-dione, 2-(1,5-dimethyl-4-hexenyl)-3-hydroxy-5-methyl-, (R)-
    • Pipitzahoic Acid
    • SCHEMBL3609795
    • 2,5-CYCLOHEXADIENE-1,4-DIONE, 2-((1R)-1,5-DIMETHYL-4-HEXEN-1-YL)-3-HYDROXY-5-METHYL-
    • Perezone
    • L7YL69207Z
    • CHEMBL2071234
    • DTXSID50877865
    • 2-(1,5-DIMETHYL-4-HEXENYL)-3-HYDROXY-5-METHYL-P-BENZOQUINONE, PIPITZAHOIC ACID
    • 2-((1R)-1,5-DIMETHYL-4-HEXEN-1-YL)-3-HYDROXY-5-METHYL-2,5-CYCLOHEXADIENE-1,4-DIONE
    • Q27282818
    • 2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone #
    • p-Benzoquinone, 2-(1,5-dimethyl-4-hexenyl)-3-hydroxy-5-methyl-
    • PEREZONE [MI]
    • 3600-95-1
    • UNII-L7YL69207Z
    • 2,5-Cyclohexadiene-1,4-dione, 2-(1,5-dimethyl-4-hexenyl)-3-hydroxy-5-methyl-, (-)-
    • JZXORCGMYQZBBQ-SNVBAGLBSA-N
    • (R)-2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methyl-2,5-cyclohexadiene-1,4-dione
    • PEREZONE Perezone
    • Inchi: InChI=1S/C15H20O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h6,8,10,18H,5,7H2,1-4H3
    • Chiave InChI: JZXORCGMYQZBBQ-UHFFFAOYSA-N
    • Sorrisi: C/C(=C/CCC(C1C(=O)C=C(C)C(=O)C=1O)C)/C

Proprietà calcolate

  • Massa esatta: 248.1413
  • Massa monoisotopica: 248.141
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 460
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 54.4Ų

Proprietà sperimentali

  • Densità: 1.103
  • Punto di fusione: 103-104°
  • Punto di ebollizione: 359.3°Cat760mmHg
  • Punto di infiammabilità: 185.3°C
  • Indice di rifrazione: 1.537
  • PSA: 54.37
  • Rotazione specifica: D20 -17° (ether)

2,5-Cyclohexadiene-1,4-dione,2-[(1R)-1,5-dimethyl-4-hexen-1-yl]-3-hydroxy-5-methyl- Letteratura correlata

Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd